molecular formula C21H30O9 B1158687 Onitisin 2'-O-glucoside CAS No. 62043-53-2

Onitisin 2'-O-glucoside

Cat. No. B1158687
CAS RN: 62043-53-2
M. Wt: 426.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of glycosides, like Onitisin 2'-O-glucoside, often involves glycosylation reactions. Nickel-catalyzed stereoselective glycosylation with C(2)-N-substituted benzylidene D-glucosamine and galactosamine trichloroacetimidates has been shown to form 1,2-cis-2-amino glycosides with high yields and excellent levels of α-selectivity. This method requires only a substoichiometric amount of nickel and operates at 25 °C, highlighting a novel approach to glycoconjugate synthesis with broad applicability (Mensah, Yu, & Nguyen, 2010).

Molecular Structure Analysis

The structural diversity and identification of glucosides, including Onitisin 2'-O-glucoside, have been thoroughly explored. Glucosinolates, a related group of compounds, share a core structure that is well-defined, characterized by an S-β-d-glucopyrano unit anomerically connected to various functional groups, indicating the complex structural diversity present in glucoside compounds (Blažević et al., 2019).

Chemical Reactions and Properties

Glucosides undergo various chemical reactions, including enzymatic hydrolysis, which can yield a variety of hydrolysis products with significant biological activities. The synthesis and study of glucosides have revealed insights into their ability to engage in diverse chemical reactions, reflecting their functional versatility in both synthetic and natural contexts (Nomura et al., 2010).

Physical Properties Analysis

The physical properties of glucosides like Onitisin 2'-O-glucoside are influenced by their molecular structure. Studies on glucansucrases, enzymes that catalyze the synthesis of glucans from sucrose, have provided insights into the physical behavior of glucosides, including solubility and stability, which are critical for their biological functions and applications in synthesis (Monchois, Willemot, & Monsan, 1999).

Chemical Properties Analysis

The chemical properties of glucosides, including Onitisin 2'-O-glucoside, are central to their biological activities and applications. The mechanism of action of glucansucrases, for instance, elucidates how glucosides can be synthesized and modified, highlighting the chemical reactivity and functional potential of these compounds (Monchois, Willemot, & Monsan, 1999).

Scientific Research Applications

Neuroprotective Effects

  • Gastrodin, a phenolic glucoside, has demonstrated neuroprotective effects against cerebral ischemic injury in rats, suggesting its potential application in treating neurological disorders such as stroke and dementia (Xianghui Zeng et al., 2006).

Diabetes Management

  • Compounds like genistein 5-O-β-glucopyranoside have shown remarkable α-glucosidase inhibitor activity, indicating their potential in managing type 2 diabetes mellitus by regulating postprandial blood glucose levels (D. Şöhretoğlu et al., 2017).

Enzyme Inhibition and Antioxidant Properties

  • Sesquiterpene glucosides such as onitioside A and dennstoside B, isolated from Dennstaedtia scabra, have been discovered, which may have implications for their antioxidant and enzyme inhibitory activities, suggesting a potential role in medicinal chemistry (Ming-Ming Li et al., 2009).

Potential Applications in Cardiac and Metabolic Disorders

  • The discovery and clinical development of incretin-based therapies, including glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, highlight the therapeutic potential of glucoside compounds in treating conditions such as type 2 diabetes and its complications (D. Drucker & M. Nauck, 2006).

Safety and Hazards

Onitisin 2’-O-glucoside is intended for research use only and is not for human or veterinary use . It should be handled with appropriate safety measures.

properties

IUPAC Name

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKURBWNBQWBGM-VXYBAJBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onitisin 2'-O-glucoside

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